2-Methyl-1H-imidazole-5-sulfonic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABESTUFQOTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622813 | |
| Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861346-39-6 | |
| Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Methyl 1h Imidazole 5 Sulfonic Acid and Analogous Structures
Established Synthetic Pathways for Imidazole (B134444) Sulfonic Acid Moieties
The foundational methods for creating substituted imidazoles, which can be precursors to or analogs of 2-methyl-1H-imidazole-5-sulfonic acid, are well-documented. These pathways include multi-component reactions, direct functionalization, and various cyclization protocols.
Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing the need to isolate intermediates. google.com This approach is widely used for synthesizing polysubstituted imidazole scaffolds. google.com A general method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt. rsc.org
Various catalytic systems have been developed to promote these reactions, enhancing yields and accommodating a wide range of substrates. For instance, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive and effective catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under mild conditions. acs.org Similarly, metal-free, acid-promoted methodologies, such as using pivalic acid, can produce imidazole scaffolds in good to excellent yields. acs.org Copper(I) iodide (CuI) has also been employed as a catalyst for the synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium acetate, achieving yields of up to 95%. nih.govrsc.org The choice of catalyst can be crucial for controlling selectivity between the formation of tri- and tetrasubstituted imidazoles. rsc.org
Below is a table summarizing the results of a copper-catalyzed multi-component synthesis of various 2,4,5-trisubstituted imidazoles, demonstrating the versatility of this approach with different aromatic aldehydes.
| Aldehyde Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 92 | rsc.org |
| 4-Methylbenzaldehyde | 2-(p-tolyl)-4,5-diphenyl-1H-imidazole | 90 | rsc.org |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 93 | rsc.org |
| 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 94 | rsc.org |
| 1-Naphthaldehyde | 2-(Naphthalen-1-yl)-4,5-diphenyl-1H-imidazole | 95 | rsc.org |
| Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole | 88 | rsc.org |
Direct sulfonation of a pre-formed imidazole ring is a straightforward approach to introduce a sulfonic acid moiety. This electrophilic aromatic substitution is typically performed using strong sulfonating agents like concentrated or fuming sulfuric acid. nih.gov A primary challenge in this methodology is controlling the regioselectivity—that is, directing the sulfonic acid group to the desired position on the imidazole ring.
The position of substitution is highly dependent on the reaction conditions and the existing substituents on the imidazole ring. For example, the direct sulfonation of 2-phenylbenzimidazole (B57529) with concentrated sulfuric acid at elevated temperatures (85°C) yields a mixture of products. chemicalbook.com In this specific case, the main product is the desired 2-phenylbenzimidazole-5-sulfonic acid (93.4% content), but a significant amount of the isomeric 2-phenylbenzimidazole-4-sulfonic acid (6.25% content) is also formed. chemicalbook.com This illustrates the inherent difficulty in achieving perfect regioselectivity through direct sulfonation, as multiple positions on the heterocyclic ring are susceptible to electrophilic attack. Careful control of reaction parameters such as temperature and reaction time is crucial to maximize the yield of the desired isomer. nih.govchemicalbook.com
The construction of the imidazole core via cyclization and annulation reactions represents a diverse and powerful set of synthetic tools. These methods build the heterocyclic ring from linear precursors through the formation of one or more carbon-nitrogen bonds.
A variety of metal catalysts, including gold, copper, and lanthanum, are effective in promoting the cyclization of substrates like alkynes and nitrogen-containing compounds to form imidazoles. Annulation strategies, particularly [3+2] cycloadditions, are also common for constructing the five-membered imidazole ring. These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic core. Such protocols offer pathways to highly substituted and functionally diverse imidazole derivatives.
The Radziszewski reaction, first reported by Debus and later developed by Radziszewski, is a classic and industrially significant method for imidazole synthesis. wikipedia.orgscribd.com It is a multi-component condensation involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.comdbpedia.org The reaction is thought to proceed in two stages: first, the dicarbonyl compound condenses with ammonia to form a diimine intermediate, which then condenses with the aldehyde to close the ring and form the imidazole product. wikipedia.org
This reaction is particularly relevant to the synthesis of the parent 2-methylimidazole (B133640), which is prepared commercially through the condensation of glyoxal, acetaldehyde, and ammonia. wikipedia.org While the reaction can sometimes suffer from poor yields, certain combinations of reactants, such as benzil, benzaldehyde, and ammonia, can produce the corresponding imidazole (lophine) in nearly quantitative yields. scribd.com Modifications where a primary amine replaces one equivalent of ammonia can be used to produce N-substituted imidazoles. wikipedia.org
Novel Approaches and Methodological Advancements in this compound Synthesis
While established methods provide general access to imidazole derivatives, the synthesis of a specific, pure regioisomer like this compound requires more advanced and controlled strategies. Novel approaches focus on overcoming the regioselectivity challenges inherent in methods like direct sulfonation.
Achieving high regiocontrol in the synthesis of this compound necessitates a strategy that unambiguously places the sulfonic acid group at the C5 position. Direct sulfonation of 2-methylimidazole is unlikely to be selective, yielding a mixture of the 4- and 5-sulfonic acid isomers. Therefore, more sophisticated, multi-step routes are required.
A plausible regiocontrolled strategy involves the introduction of a functional group at the 5-position that can later be converted into a sulfonic acid. This approach leverages the known reactivity of the 2-methylimidazole core.
A proposed synthetic pathway is as follows:
Synthesis of 2-Methylimidazole : The starting material, 2-methylimidazole, can be readily synthesized via the Radziszewski reaction using glyoxal, acetaldehyde, and ammonia. wikipedia.org
Regioselective Nitration : 2-methylimidazole undergoes nitration to selectively yield 2-methyl-5-nitroimidazole (B138375). wikipedia.org The nitro group acts as a "directing group," fixing the desired C5 substitution pattern early in the synthesis. The synthesis of various 2-methyl-5-nitroimidazole derivatives is well-documented in the literature. jocpr.com
Conversion to Sulfonic Acid : The nitro group at the 5-position can then be converted to a sulfonic acid group through standard organic transformations. This typically involves reduction of the nitro group to an amine (forming 2-methyl-1H-imidazol-5-amine), followed by diazotization of the amine and a subsequent reaction (such as a Sandmeyer-type reaction) to introduce the sulfonic acid moiety.
An alternative principle for achieving regiocontrol involves constructing the imidazole ring from a precursor that already contains the sulfonic acid group. This strategy has been successfully applied in the synthesis of analogous compounds like 2-phenylbenzimidazole-5-sulfonic acid, which is prepared by condensing 3,4-diaminobenzenesulfonic acid with benzaldehyde. google.comgoogle.com This method ensures that the sulfonic acid group is locked into the correct position from the start, avoiding the formation of isomers. Applying this logic, a future regiocontrolled synthesis of the title compound could involve the cyclization of a precursor that already contains the required C-SO3H bond.
Integration of Green Chemistry Principles in Imidazole Synthesis
The application of green chemistry principles to the synthesis of imidazoles is driven by the need for more sustainable and environmentally benign chemical processes. researchgate.netscispace.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Key green chemistry approaches in imidazole synthesis include:
Use of Alternative Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green alternatives that have been explored for imidazole synthesis include water, ionic liquids, and deep eutectic solvents. tandfonline.comrsc.org For instance, the use of the ionic liquid 1-butyl-3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([bmim][BF4]) has been shown to be effective in the synthesis of disubstituted imidazoles. tandfonline.com Water has also been employed as a green solvent in the synthesis of 2,4,5-trisubstituted imidazoles using ZnO nanorods as a catalyst. tandfonline.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. asianpubs.org Solvent-free conditions have been successfully applied to the one-pot synthesis of various imidazole derivatives, often with the aid of microwave irradiation or solid catalysts. asianpubs.orgresearchgate.net These methods offer advantages such as high yields, reduced reaction times, and easier work-up procedures. asianpubs.orgresearchgate.net
Energy-Efficient Methods: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating. researchgate.netresearchgate.net This technique has been utilized in the synthesis of polysubstituted imidazoles, demonstrating its efficiency and alignment with green chemistry principles. researchgate.net
Use of Bio-based Catalysts: Natural and biodegradable catalysts, such as lemon juice, have been investigated as environmentally friendly alternatives to conventional acid catalysts for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.comresearchgate.net
| Green Chemistry Principle | Application in Imidazole Synthesis | Example | Reference |
|---|---|---|---|
| Alternative Solvents | Replacement of volatile organic solvents with greener alternatives. | Use of ionic liquid [bmim][BF4] for the synthesis of 2,5-disubstituted-1H-imidazoles. | tandfonline.com |
| Solvent-Free Conditions | Elimination of solvents to reduce waste and simplify purification. | One-pot synthesis of imidazole derivatives under solvent-free conditions. | asianpubs.org |
| Energy Efficiency | Utilization of energy-efficient methods like microwave irradiation. | Microwave-assisted synthesis of polysubstituted imidazoles using Cr2O3 nanoparticles. | researchgate.net |
| Bio-based Catalysts | Employment of natural and biodegradable catalysts. | Lemon juice as a biocatalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. | scispace.comresearchgate.net |
Catalytic Strategies Employing Heterogeneous and Homogeneous Catalysts
Catalysis plays a pivotal role in the synthesis of imidazoles, offering pathways to higher yields, shorter reaction times, and improved selectivity. Both heterogeneous and homogeneous catalysts have been extensively explored. rsc.orgtandfonline.com
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are favored for their ease of separation from the reaction mixture and potential for recyclability, which aligns with green chemistry principles. tandfonline.com
Examples of heterogeneous catalysts used in imidazole synthesis include:
Metal Nanoparticles: Nanoparticles of metal oxides such as ZnO, Cr2O3, and Fe3O4 have been employed as efficient and reusable catalysts. tandfonline.comresearchgate.netresearchgate.net For example, ZnO nanorods have been used for the synthesis of 2,4,5-trisubstituted imidazoles in water. tandfonline.com
Supported Catalysts: Catalysts supported on solid materials like silica (B1680970), alumina (B75360), or polymers offer enhanced stability and ease of handling. tandfonline.comresearchgate.net For instance, silica sulfuric acid has been used as an inexpensive and recyclable solid acid catalyst for the synthesis of trisubstituted imidazoles under solvent-free conditions. researchgate.net Nickel chloride supported on acidic alumina has also been shown to be effective. tandfonline.com
Polymeric Catalysts: Crosslinked polymers, such as poly(2-acrylamido-2-methyl propane (B168953) sulfonic acid), have been utilized as novel and reusable catalysts for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. ias.ac.in
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which can lead to high activity and selectivity.
Examples of homogeneous catalysts include:
Metal Complexes: Transition metal complexes, such as those of ruthenium and copper, have been used to catalyze the synthesis of imidazoles through various reaction pathways, including borrowing hydrogen processes and cycloadditions. rsc.orgorganic-chemistry.org
Lewis and Brønsted Acids: Simple acids like benzoic acid and ionic liquids with acidic properties have been used to catalyze the multicomponent synthesis of substituted imidazoles. organic-chemistry.orgresearchgate.net
| Catalyst Type | Catalyst Example | Application in Imidazole Synthesis | Reference |
|---|---|---|---|
| Heterogeneous | ZnO Nanorods | Synthesis of 2,4,5-trisubstituted imidazoles in water. | tandfonline.com |
| Heterogeneous | Silica Sulfuric Acid | Solvent-free synthesis of trisubstituted imidazoles. | researchgate.net |
| Heterogeneous | Poly(AMPS-co-AA) | Solvent-free synthesis of 2,4,5-trisubstituted imidazoles. | ias.ac.in |
| Homogeneous | Diruthenium(II) complex | Catalyzed borrowing hydrogen process for NH-imidazole synthesis. | rsc.org |
| Homogeneous | Copper Chloride (CuCl2·2H2O) | Regioselective diamination of terminal alkynes to form 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |
Derivatization and Analog Synthesis of this compound
The derivatization of this compound and its analogs allows for the fine-tuning of their physicochemical properties and the exploration of new applications. The primary sites for functionalization are the sulfonyl group, the imidazole nitrogen atoms, and the carbon positions of the imidazole ring.
Functionalization at the Sulfonyl Chloride Group
The sulfonyl chloride group is a highly reactive functional group that serves as a versatile handle for introducing a wide range of functionalities. nbinno.com The corresponding sulfonyl chloride of this compound, 2-methyl-1H-imidazole-5-sulfonyl chloride, can be readily synthesized and subsequently reacted with various nucleophiles.
Key reactions involving the sulfonyl chloride group include:
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This is a widely used transformation in medicinal chemistry to introduce diverse substituents and modulate biological activity.
Sulfonate Ester Formation: Reaction with alcohols or phenols leads to the formation of sulfonate esters. This derivatization can alter the solubility and electronic properties of the molecule.
The reactivity of the sulfonyl chloride group makes it a key component in the synthesis of complex molecules and pharmaceutical intermediates. nbinno.com
Modifications of the Imidazole Nitrogen and Carbon Positions
The imidazole ring itself offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs.
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be functionalized through alkylation or arylation reactions. nih.govyoutube.com N-alkylation can be achieved using various alkyl halides, while N-arylation often employs transition metal-catalyzed cross-coupling reactions. nih.govyoutube.com These modifications can significantly impact the steric and electronic properties of the imidazole core.
C-Halogenation: The carbon positions of the imidazole ring can be halogenated using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). youtube.com The resulting haloimidazoles can then serve as precursors for further functionalization through cross-coupling reactions.
C-H Functionalization: Direct C-H functionalization is an atom-economical approach to introduce substituents at the carbon positions of the imidazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net
Synthesis of Imidazole-Based Conjugates and Hybrid Molecules
The synthesis of hybrid molecules that incorporate the imidazole scaffold with other pharmacologically active moieties is a common strategy in drug discovery. africanjournalofbiomedicalresearch.comnih.govresearchgate.net This approach aims to combine the beneficial properties of different molecular entities to create novel compounds with enhanced or synergistic activities.
A prominent example is the synthesis of imidazole-1,2,3-triazole conjugates . africanjournalofbiomedicalresearch.comnih.govresearchgate.net These hybrids are often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. africanjournalofbiomedicalresearch.comresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it an ideal method for linking an imidazole-containing molecule with a triazole moiety. africanjournalofbiomedicalresearch.comresearchgate.net
The general synthetic approach involves:
Functionalizing the imidazole core with either an alkyne or an azide (B81097) group.
Reacting the functionalized imidazole with a complementary azide or alkyne-containing molecule in the presence of a copper(I) catalyst.
This strategy has been successfully employed to create libraries of imidazole-triazole hybrids for biological screening. africanjournalofbiomedicalresearch.comnih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Imidazole 5 Sulfonic Acid
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. For 2-Methyl-1H-imidazole-5-sulfonic acid, the FT-IR spectrum is expected to show a series of absorption bands that confirm the presence of the imidazole (B134444) ring, the methyl group, and the sulfonic acid group.
The broad absorption anticipated in the 2500-3300 cm⁻¹ range is a hallmark of the O-H stretching vibration within the sulfonic acid group, often overlapping with the N-H stretch of the imidazole ring. The presence of the sulfonic acid group would also be confirmed by strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The C=N stretching of the imidazole ring is expected to appear in the 1650-1550 cm⁻¹ region.
Table 1: Predicted FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch | Sulfonic Acid |
| 3150-3000 | Medium | N-H Stretch | Imidazole Ring |
| 2980-2850 | Weak to Medium | C-H Stretch | Methyl Group |
| 1620-1580 | Medium | C=N Stretch | Imidazole Ring |
| 1470-1430 | Medium | C-H Bend | Methyl Group |
| 1250-1150 | Strong | Asymmetric S=O Stretch | Sulfonic Acid |
| 1050-1000 | Strong | Symmetric S=O Stretch | Sulfonic Acid |
| 850-750 | Medium | C-H Out-of-plane Bend | Imidazole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In this compound, three distinct proton signals are expected.
The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region, around 2.3-2.6 ppm. The lone proton on the imidazole ring (C4-H) is expected to be significantly downfield, likely in the 7.5-7.8 ppm range, due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing sulfonic acid group. The proton on the nitrogen of the imidazole ring (N-H) would likely be a broad singlet and could appear over a wide range, often between 10.0 and 13.0 ppm, and its visibility can be solvent-dependent. The acidic proton of the sulfonic acid group is also expected to be a broad singlet, potentially exchanging with the N-H proton and water in the solvent.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.45 | Singlet | 3H | C2-CH₃ |
| ~7.65 | Singlet | 1H | C4-H |
| ~12.5 | Broad Singlet | 1H | N1-H / SO₃H |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, four distinct carbon signals are anticipated.
The methyl carbon (C2-CH₃) would be the most upfield signal, expected around 10-15 ppm. The carbon atom of the imidazole ring bonded to the methyl group (C2) would likely appear in the 145-150 ppm region. The C4 carbon, bearing a hydrogen atom, is expected around 120-125 ppm. The C5 carbon, attached to the electron-withdrawing sulfonic acid group, would be significantly deshielded and is predicted to be in the 135-140 ppm range.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~12.0 | C2-CH₃ |
| ~122.0 | C4 |
| ~138.0 | C5 |
| ~148.0 | C2 |
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of atoms. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons, although in this simple molecule with no vicinal protons, its utility would be limited. HSQC (Heteronuclear Single Quantum Coherence) would be invaluable, correlating each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the substitution pattern on the imidazole ring. For instance, an HMBC experiment should show a correlation between the methyl protons and the C2 carbon, as well as the C4-H proton and the C2, C5, and potentially the methyl carbon.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 162.18 g/mol . In a high-resolution mass spectrum, the exact mass would be observed, confirming the elemental composition.
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 162 would be expected. A common fragmentation pathway for sulfonic acids is the loss of SO₃ (80 Da), which would lead to a fragment ion at m/z = 82, corresponding to the 2-methylimidazole (B133640) cation. Another potential fragmentation is the loss of the methyl radical (15 Da) from the molecular ion to give a fragment at m/z = 147. Further fragmentation of the m/z 82 ion could occur through pathways characteristic of the imidazole ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity of Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 82 | [M - SO₃]⁺ |
| 81 | [M - SO₃ - H]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition from its exact mass. This capability is essential for distinguishing between compounds with the same nominal mass but different molecular formulas.
For this compound, with a molecular formula of C₄H₆N₂O₃S, HRMS is used to verify its composition by comparing the experimentally measured monoisotopic mass with the theoretically calculated value. The high mass accuracy afforded by instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers confirms the presence and number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, providing strong evidence for the compound's identity. nih.gov The precise mass measurement helps to eliminate other potential isobaric interferences, ensuring confident characterization.
| Parameter | Value | Source |
| Molecular Formula | C₄H₆N₂O₃S | nih.gov |
| Calculated Monoisotopic Mass | 162.00991323 Da | nih.gov |
| Typical HRMS Instrument | Orbitrap, FTICR | nih.gov |
| Required Mass Accuracy | < 5 ppm | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Derivatization Product Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including derivatized forms of this compound. Derivatization is a chemical modification process often employed to enhance the analyte's properties for analysis, such as improving its ionization efficiency, volatility, or chromatographic separation. nih.gov For instance, the sulfonic acid group could be derivatized to form an ester or an amide, or the imidazole ring could be modified.
In an MS/MS experiment, the derivatized molecule is first ionized and selected as a precursor ion in the initial mass analyzer. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are analyzed in a second mass analyzer, generating a fragmentation spectrum. This spectrum serves as a structural fingerprint of the molecule. By analyzing the mass differences between the precursor and product ions, specific structural features and the site of derivatization can be determined.
X-ray Diffraction for Crystalline and Supramolecular Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and the absolute configuration of the molecule. For this compound, an SC-XRD analysis would reveal its exact molecular conformation in the solid state.
Studies on analogous compounds, such as 1-methyl-1H-imidazole-2-sulfonic acid and 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, have shown that these molecules often exist as zwitterions in their crystalline form. researchgate.netias.ac.in In this state, the acidic proton from the sulfonic acid group (-SO₃H) is transferred to one of the nitrogen atoms of the imidazole ring. SC-XRD analysis would confirm if this compound adopts a similar zwitterionic structure. The resulting crystallographic data is fundamental for understanding the molecule's intrinsic structural properties and serves as the basis for further computational analyses like Hirshfeld surface analysis. connectjournals.commdpi.com
| Crystallographic Parameter | Typical Information Obtained from SC-XRD |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/n, C2/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell edges and angles |
| Z (Molecules per unit cell) | Number of molecules in one unit cell |
| Bond Lengths & Angles | High-precision values for all atomic bonds and angles |
| Hydrogen Bonding Geometry | Donor-acceptor distances and angles |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline or bulk powder samples. It is used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. The PXRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. nih.gov
For this compound, PXRD would be employed to confirm that a synthesized bulk sample consists of the correct crystalline phase and is free from amorphous content or crystalline impurities. ias.ac.in The experimental PXRD pattern can be compared to a pattern calculated from SC-XRD data to verify the structural integrity of the bulk material. Any significant differences could indicate the presence of a different polymorph or impurities. The sharpness and intensity of the diffraction peaks also provide qualitative information about the sample's crystallinity and crystallite size. researchgate.net
| Property | Information Provided by PXRD |
| Phase Identification | Matching the experimental diffraction pattern to a known standard or calculated pattern. |
| Crystallinity | Sharp peaks indicate a highly crystalline material, while broad halos suggest amorphous content. |
| Purity | The absence of peaks from other crystalline phases confirms the purity of the sample. |
| Polymorphism | Different crystal forms (polymorphs) will produce distinct PXRD patterns. |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)
The crystalline architecture and physical properties of this compound are governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice, based on data obtained from SC-XRD. nih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different types of close contacts with neighboring molecules. mdpi.com
| Intermolecular Contact | Expected Contribution | Description |
| O···H / H···O | High | Represents strong N-H···O or C-H···O hydrogen bonds involving the sulfonate group. |
| H···H | High | Typically the most abundant contact type, arising from van der Waals forces. nih.gov |
| N···H / H···N | Moderate | Indicates hydrogen bonds involving the imidazole nitrogen atoms. nih.gov |
| C···H / H···C | Low to Moderate | Weaker interactions contributing to crystal packing. |
| S···O, S···H, etc. | Low | Minor contributions from other close contacts. |
Thermal Analysis Techniques for Stability and Phase Transitions
Thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For this compound, key methods include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in a sample's mass over time as the temperature changes. A TGA thermogram for this compound would provide critical information on its thermal stability. The onset temperature of mass loss indicates the beginning of thermal decomposition. researchgate.net TGA can also detect the presence of bound solvent molecules, such as water of hydration, which would be observed as an initial mass loss step at lower temperatures, typically below 150 °C. ias.ac.in
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-state phase transitions (polymorphism). mdpi.com A DSC thermogram would show endothermic peaks corresponding to melting and exothermic peaks for events like crystallization or decomposition. sctunisie.org Together, TGA and DSC provide a comprehensive profile of the thermal behavior and stability of the compound. Studies on related imidazole-based sulfonic acids have utilized these techniques to confirm bulk purity and thermal stability. ias.ac.insctunisie.org
| Analysis Technique | Information Obtained | Typical Observations |
| TGA | Thermal stability, decomposition temperature, presence of solvates. | A sharp decrease in mass indicates decomposition. An earlier, distinct mass loss suggests desolvation. |
| DSC | Melting point, phase transitions, heat of fusion. | A sharp endothermic peak indicates the melting point. Other peaks may signify polymorphic transitions. |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior can be inferred from studies on structurally related compounds, such as other imidazole derivatives and sulfonic acids.
The thermal decomposition of imidazole-based compounds containing sulfonic acid groups is typically a multi-stage process. For instance, various sulfonic acid functionalized Brønsted acidic ionic liquids, which feature an imidazolium (B1220033) core, exhibit decomposition onset temperatures ranging from 167°C to 353°C, depending on the specific cation and anion present. researchgate.net The stability is influenced by the nature of the substituents on the imidazole ring and the counter-ion. researchgate.net For example, a 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt was found to begin degrading at 330°C. sctunisie.org Studies on polymeric sulfonic acids also show a multi-stage degradation, with an initial mass loss starting around 200°C. marquette.edu
The decomposition pathway for compounds containing carbon, nitrogen, hydrogen, and sulfur, such as this compound, is expected to generate specific gaseous byproducts. Thermal decomposition of the related compound 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid is known to generate carbon oxides, nitrogen oxides, and sulfur oxides. windows.net The first stage of decomposition for related imidazoline (B1206853) hybrids is often associated with the breaking of ester bonds and the emission of molecules like methanol, commencing at temperatures around 200°C. nih.gov This suggests that the decomposition of this compound would likely begin with the loss of the sulfonic acid group, followed by the fragmentation of the imidazole ring at higher temperatures.
Table 1: Thermal Decomposition Data for Related Imidazole and Sulfonic Acid Compounds
| Compound | Decomposition Onset Temperature (°C) | Key Observations | Reference |
|---|---|---|---|
| Methylimidazolium-based Ionic Liquids | 213 - 353 | Stability depends on the nature of the anion. | researchgate.net |
| Pyridinium-based Ionic Liquids | 167 - 240 | Generally lower thermal stability compared to methylimidazolium counterparts. | researchgate.net |
| 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid | ~330 | Degradation begins at this temperature. | sctunisie.org |
| Imidazoline/Dimethyl Succinate Hybrids | ~200 | Thermally stable up to this temperature under inert conditions. | nih.gov |
| Poly(vinylsulfonic acid) | ~200 | First stage of degradation begins. | marquette.edu |
Electronic Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its chromophores and conjugated systems. The primary chromophore in this compound is the imidazole ring. The electronic properties of this ring are influenced by the methyl group at the 2-position and the sulfonic acid group at the 5-position.
The parent compound, 2-methylimidazole, exhibits a characteristic UV absorption spectrum. nist.gov The introduction of a sulfonic acid group (-SO₃H) onto the imidazole ring is expected to modify the electronic transitions. As an electron-withdrawing group, the sulfonic acid moiety can act as an auxochrome, potentially causing a shift in the absorption maximum (λmax) and a change in the molar absorptivity.
Studies on more complex, yet structurally related, compounds provide valuable context. For example, 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, which contains a larger conjugated system due to the fused benzene (B151609) ring and an additional phenyl group, shows significant UV-Vis absorption in the 290 to 360 nm range. connectjournals.com This absorption is attributed to the extensive π-conjugation within the molecule. connectjournals.com The absorption spectrum of this compound is also sensitive to pH, indicating that the protonation state of the molecule significantly affects its electronic structure. researchgate.net While this compound has a smaller π-system than its benzimidazole (B57391) analog, the principles of electronic transitions governed by the imidazole core and the sulfonic acid substituent remain relevant. The electronic transitions are likely to be of the π → π* type, characteristic of aromatic and heteroaromatic systems.
Table 2: UV-Vis Absorption Data for Related Imidazole Compounds
| Compound | Absorption Maximum (λmax) | Notes | Reference |
|---|---|---|---|
| 2-Methylimidazole | Data available in NIST WebBook | Represents the basic chromophore without the sulfonic acid group. | nist.gov |
| 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid | 290 - 360 nm | Absorption attributed to the larger conjugated system. | connectjournals.com |
| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 245 nm | A related benzimidazole derivative with a large energy band gap (4.6 eV). | nih.gov |
Computational and Theoretical Investigations of 2 Methyl 1h Imidazole 5 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecule, providing information about its electronic distribution, energy levels, and other key characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov DFT studies are instrumental in predicting the ground state properties of molecules, such as their geometry, stability, and vibrational frequencies. researchgate.net For 2-Methyl-1H-imidazole-5-sulfonic Acid, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular structure. researchgate.net These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.
Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
|---|---|
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| C=N Bond Length | ~1.35 Å |
| C-S Bond Length | ~1.78 Å |
This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this molecule were not found in the searched literature.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. irjweb.comwikipedia.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com For this compound, the HOMO is likely to be localized on the electron-rich imidazole (B134444) ring, while the LUMO may be influenced by the electron-withdrawing sulfonic acid group. The methyl group, being electron-donating, would be expected to raise the HOMO energy level, while the sulfonic acid group would lower the LUMO energy level, likely resulting in a relatively moderate HOMO-LUMO gap.
Studies on other imidazole derivatives have shown that the HOMO-LUMO gap can be tuned by varying the substituents on the imidazole ring. nih.gov For instance, the introduction of strong electron-withdrawing groups has been shown to reduce the energy gap in benzimidazole (B57391) derivatives. nih.gov
Hypothetical FMO Properties of this compound
| Property | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -8.5 |
| LUMO Energy | -1.5 |
This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this molecule were not found in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green denotes regions of neutral potential.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the sulfonic acid group, making them potential sites for interaction with electrophiles. The nitrogen atoms of the imidazole ring would also exhibit negative potential. Conversely, the hydrogen atom of the sulfonic acid group and the hydrogen attached to the nitrogen in the imidazole ring would be expected to show positive potential, indicating their susceptibility to nucleophilic attack. The methyl group would likely have a more neutral potential. Analysis of MEP maps for similar molecules, such as imidazole-2-carboxaldehyde, has demonstrated the utility of this method in identifying reactive sites. researchgate.net
Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. irjweb.com
Softness (S) is the reciprocal of hardness and indicates a molecule's propensity to undergo chemical reactions. irjweb.com
Electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic and electrophilic attack with greater precision than MEP maps alone. For this compound, the Fukui functions would likely highlight the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonic acid group as key reactive centers.
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.5 eV |
| Softness (S) | 1 / (2η) | 0.14 eV-1 |
This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this molecule were not found in the searched literature. μ (chemical potential) is calculated as (EHOMO + ELUMO) / 2.
Molecular Modeling and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and interactions with its environment.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed picture of molecular motions and interactions. nih.gov
For this compound, MD simulations could be used to investigate its behavior in different solvents, such as water. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces. researchgate.net This is particularly relevant for a sulfonic acid derivative, which is expected to be highly soluble in polar solvents. MD simulations can also provide insights into the conformational flexibility of the molecule and the dynamics of the sulfonic acid group.
Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as biological macromolecules. scielo.brnih.gov By simulating the complex of the small molecule with a protein, for example, it is possible to analyze the stability of the complex, identify key binding interactions, and understand the mechanism of action at a molecular level. nih.gov
In Silico Approaches for Predicting Molecular Interactions and Binding
In silico techniques, such as molecular docking and molecular dynamics, are pivotal in predicting how a ligand like this compound might interact with biological macromolecules, such as enzymes or receptors. These computational methods are essential in fields like drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govsciencescholar.us
Molecular docking predicts the preferred orientation of a molecule when bound to a target, estimating the binding affinity and strength of the interaction. researchgate.net For instance, studies on various imidazole derivatives have successfully used docking to predict their binding modes with specific enzymes. nih.govneliti.com In a typical study, the 3D structure of the target protein is obtained, and the ligand is computationally placed into the binding site. The software then calculates a docking score, often expressed in kcal/mol, which represents the binding free energy. A lower score generally indicates a more favorable binding interaction. acs.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. researchgate.netnih.gov Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for evaluating the drug-likeness of a compound. nih.govsciencescholar.us
While specific molecular docking studies for this compound are not extensively documented in the literature, the established methodologies for other imidazole-based compounds provide a clear framework for how such an investigation would proceed. An illustrative example of data that could be generated from a docking study of this compound against a hypothetical enzyme target is presented below.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The calculated free energy of binding. More negative values indicate stronger binding. | -7.5 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed with amino acid residues in the active site. | 3 (with Arg120, Ser221) |
| Hydrophobic Interactions | Interactions with non-polar amino acid residues. | Val65, Leu89 |
| Ionic Interactions | Electrostatic interaction between the sulfonic acid group and a charged residue. | Lys115 |
Theoretical Predictions of Chemical Behavior and Transformation Pathways
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic reactivity of a molecule and elucidating the mechanisms of its chemical transformations. nih.goviucr.org These methods allow for the study of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed map of reaction pathways. researchgate.net
The chemical behavior of this compound is dictated by the interplay of its two main functional components: the imidazole ring and the sulfonic acid group. Theoretical studies can model various reactions, such as the sulfonation of the imidazole ring or subsequent reactions of the sulfonic acid moiety.
For example, DFT calculations have been used to study the mechanism of sulfonic acid esterification. researchgate.net Such studies evaluate different potential pathways, such as addition-elimination (Ad-E) or nucleophilic substitution (SN1 and SN2) mechanisms. By calculating the energy profiles of these pathways, researchers can determine the most likely reaction mechanism. Results for the esterification of benzenesulfonic acid with methanol, for instance, show a low activation barrier for an SN1 pathway, proceeding through a sulfonylium cation intermediate. researchgate.net
Similarly, the synthesis of 2-methylimidazole (B133640) itself has been studied from a mechanistic perspective. The hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole has been proposed to follow a Langmuir–Hinshelwood–Hougen–Watson (LHHW) dual-site reaction mechanism, where the reaction proceeds through a 1H-imidazole-2-methanol intermediate. rsc.org Computational modeling of such catalytic processes can help optimize reaction conditions by providing insights into substrate adsorption and surface reaction steps.
Kinetic and mechanistic studies on the reactions of the imidazole ring, such as its interaction with esters, reveal complex pathways. The reaction of imidazole with certain esters can proceed through pathways where a second imidazole molecule acts as a catalyst, interacting with the leaving group in the transition state. rsc.org Theoretical modeling of these transition structures is key to understanding such nuanced reactivity.
The environmental fate of organic compounds is a critical area of study, and theoretical methods are increasingly used to predict how molecules like this compound might degrade under environmental conditions, such as exposure to sunlight. Photodegradation is a key transformation pathway for many pollutants in sunlit surface waters.
While direct theoretical studies on the photodegradation of this compound are limited, extensive research on the structurally similar sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) provides a robust model for its likely behavior. nih.govresearchgate.net Both experimental and computational (DFT) studies on PBSA have shown that direct photolysis is a major degradation pathway. nih.gov This process is initiated by the absorption of UV light, which promotes the molecule to an excited triplet state ((3)PBSA*). From this excited state, two primary theoretical pathways are proposed:
Desulfonation: The excited molecule can undergo cleavage of the carbon-sulfur bond, leading to the removal of the sulfonic acid group.
Radical Cation Formation: The excited molecule can eject an electron to form a radical cation (PBSA•+), which is a highly reactive intermediate. This radical cation is central to subsequent degradation steps, including cleavage of the imidazole ring. nih.gov
Laser flash photolysis experiments have confirmed the involvement of the PBSA radical cation during direct photolysis. nih.gov Indirect photolysis, mediated by hydroxyl radicals (•OH) present in the water, can also occur but is generally considered less significant unless concentrations of photosensitizers like nitrate (B79036) are high. nih.gov The degradation pathways for direct and indirect photolysis differ, with indirect photolysis often leading to hydroxylation products. nih.gov Given the structural analogy, it is plausible that this compound follows similar photodegradation pathways involving its excited triplet state and radical cation, leading to desulfonation and ring-opening products.
| Pathway | Initiating Species | Key Intermediates | Primary Products |
|---|---|---|---|
| Direct Photolysis | Excited Triplet State (3Molecule*) | Radical Cation (Molecule•+) | Desulfonated products, Ring-cleavage fragments |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxylated intermediates | Hydroxylated parent compound, Ring-opening products |
Reactivity and Reaction Mechanisms of 2 Methyl 1h Imidazole 5 Sulfonic Acid
Acid-Base Properties and Prototropic Tautomerism of the Imidazole (B134444) Ring
The imidazole ring of 2-Methyl-1H-imidazole-5-sulfonic acid imparts amphoteric properties to the molecule, meaning it can act as both an acid and a base. nih.gov The pyrrole-type nitrogen (-NH-) can be deprotonated, exhibiting acidic character, while the pyridine-type nitrogen (-N=) has a lone pair of electrons and can be protonated, showing basic properties. The pKa value for the protonated imidazole is approximately 7.1, making it a relatively strong base. nih.gov
The presence of the methyl group at the C2 position and the sulfonic acid group at the C5 position significantly influences these acid-base properties. The methyl group is an electron-donating group, which tends to increase the basicity of the pyridine-type nitrogen. Conversely, the sulfonic acid group is a strong electron-withdrawing group, which decreases the basicity of the imidazole ring and increases the acidity of the -NH- proton. The sulfonic acid group itself is strongly acidic, with a pKa value typically below 1.
Prototropic tautomerism is a characteristic feature of the imidazole ring, where the proton on the nitrogen atom can migrate to the other nitrogen atom. nih.govnih.gov In the case of this compound, this results in two tautomeric forms: this compound and 2-Methyl-3H-imidazole-5-sulfonic acid. The equilibrium between these two tautomers is influenced by the electronic effects of the substituents and the surrounding medium.
Table 1: Predicted Acid-Base Properties of this compound
| Functional Group | Property | Predicted pKa | Influence of Substituents |
| Sulfonic Acid (-SO3H) | Acidity | < 1 | Strongly acidic, readily donates a proton. |
| Imidazolium (B1220033) ion (-N+H-) | Acidity | ~5-6 | Basicity of the pyridine-like nitrogen is reduced by the electron-withdrawing sulfonic acid group. |
| Imidazole (-NH-) | Acidity | ~13-14 | Acidity is increased by the electron-withdrawing sulfonic acid group. |
Note: These are estimated values based on the known properties of imidazole and the electronic effects of the substituents.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Core
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. globalresearchonline.net In an unsubstituted imidazole, electrophilic attack typically occurs at the C4 or C5 positions, as these are the most electron-rich. nih.gov The presence of the methyl group at C2 further activates the ring towards electrophilic attack, while the sulfonic acid group at C5 is a deactivating group.
Given the substitution pattern of this compound, the most likely position for electrophilic attack would be the C4 position. The sulfonic acid group, being a meta-director in benzene (B151609) systems, would direct incoming electrophiles to the C4 position relative to itself. The activating methyl group at C2 would also favor substitution at C4.
Nucleophilic substitution reactions on the imidazole core are generally less common unless there are strongly electron-withdrawing groups present. The sulfonic acid group can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by other electron-withdrawing groups or when harsh reaction conditions are employed. nih.gov
Influence of the Sulfonic Acid Group on Directing Reactivity and Regioselectivity
The sulfonic acid group plays a crucial role in directing the regioselectivity of reactions involving this compound. As a strong electron-withdrawing and deactivating group, it makes electrophilic substitution on the imidazole ring more difficult. acs.org However, it also directs incoming electrophiles to specific positions. In electrophilic aromatic substitution, the sulfonic acid group is a meta-director. In the context of the imidazole ring, this would correspond to the C4 position relative to the sulfonic acid group at C5.
The deactivating nature of the sulfonic acid group can be advantageous in controlling reactions and preventing over-substitution. For instance, in halogenation or nitration reactions, the presence of the sulfonic acid group would likely lead to the monosubstituted product at the C4 position with greater selectivity.
Cycloaddition and Condensation Reaction Pathways Involving the Imidazole Nucleus
The imidazole nucleus can participate in cycloaddition reactions, although this is less common than for some other heterocyclic systems. organic-chemistry.orgmdpi.com The diene-like character of the imidazole ring is not as pronounced as in furan (B31954) or pyrrole. However, under specific conditions, such as in the presence of highly reactive dienophiles, Diels-Alder type reactions could potentially occur. The electron-withdrawing sulfonic acid group might influence the feasibility and outcome of such reactions. rug.nl
Condensation reactions are a more common pathway for functionalizing imidazoles. libretexts.org The -NH- group of the imidazole ring can react with aldehydes or ketones to form Schiff bases or undergo Mannich-type reactions. scielo.br For this compound, the N1 nitrogen could participate in such condensation reactions, leading to N-substituted derivatives.
Principles of Complexation and Coordination Chemistry with this compound
The imidazole ring is a well-known ligand in coordination chemistry, primarily coordinating to metal ions through the lone pair of electrons on the pyridine-type nitrogen atom. ijper.orgnih.gov The resulting metal complexes have diverse applications in catalysis and materials science. nih.govresearchgate.net
This compound presents multiple potential coordination sites. The primary coordination is expected to occur through the N3 nitrogen. The sulfonic acid group can also participate in coordination, acting as a monodentate or bidentate ligand through its oxygen atoms. This could lead to the formation of polynuclear complexes or metal-organic frameworks. The methyl group at the C2 position can sterically influence the coordination geometry around the metal center.
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Description | Potential for Metal Binding |
| N3 (Pyridine-type) | Lone pair of electrons available for coordination. | Primary and strong coordination site. |
| Sulfonic Acid Group (-SO3H) | Oxygen atoms can coordinate to metal ions. | Can act as a secondary binding site, potentially leading to bridging between metal centers. |
| N1 (Pyrrole-type) | After deprotonation, the nitrogen can coordinate. | Less common, but possible under basic conditions. |
The presence of both a nitrogen donor and an oxygen-rich sulfonic acid group makes this compound a potentially versatile ligand for the synthesis of coordination polymers and other complex materials.
Applications and Advanced Research Frontiers of 2 Methyl 1h Imidazole 5 Sulfonic Acid
Catalytic Applications in Organic Transformations
The inherent acidic and structural properties of the imidazole (B134444) sulfonic acid scaffold are actively being explored for various catalytic applications. The Brønsted acidity of the sulfonic acid group, combined with the coordination capabilities of the imidazole ring, creates a versatile platform for designing novel catalysts.
Derivatives of 2-Methyl-1H-imidazole-5-sulfonic acid, particularly in the form of Brønsted acidic ionic liquids (BAILs), have demonstrated significant potential as catalysts in organic synthesis. iitrpr.ac.in These BAILs, featuring an imidazole core functionalized with a sulfonic acid group, serve as highly effective and reusable catalysts for various multi-component coupling reactions. iitrpr.ac.inresearchgate.net Their catalytic activity has been shown to be superior to conventional solid acid catalysts such as H-ZSM-5, H-BETA, and sulfonic acid functionalized SBA-15. iitrpr.ac.inresearchgate.net
The acidity of these catalysts, which is a key determinant of their activity, can be finely tuned through hydrogen bonding interactions within the molecule. researchgate.net This tunability allows for the optimization of catalytic performance for specific reactions. Theoretical and spectroscopic studies have confirmed that the Hammett acidity order of these BAILs corresponds directly with their observed catalytic efficacy. iitrpr.ac.inresearchgate.net The synthesis of polysubstituted imidazoles, for instance, has been efficiently catalyzed by such SO3H-functionalized BAILs under solvent-free conditions, yielding excellent product yields. scielo.br Furthermore, these novel BAILs are noted for their recyclability, offering a more sustainable alternative to traditional catalysts with minimal loss of activity over multiple cycles. iitrpr.ac.inresearchgate.net
| Catalyst Type | Specific Examples | Relative Catalytic Activity | Key Advantages |
|---|---|---|---|
| Imidazole-Based BAILs | Sulfonic acid functionalized imidazole/benzimidazole (B57391) ionic liquids | High | High activity, recyclability, low cost, tunable acidity iitrpr.ac.inresearchgate.net |
| Solid Acid Catalysts | H-ZSM-5, H-BETA, Sulfonic acid functionalized SBA-15 | Lower than BAILs | Established technology, high stability |
The 2-methylimidazole (B133640) moiety is a fundamental building block in the synthesis of certain classes of Metal-Organic Frameworks (MOFs), particularly zeolitic imidazolate frameworks (ZIFs). osti.gov These frameworks are constructed from metal centers linked by organic ligands, like 2-methylimidazole, to form complex, porous structures. osti.gov The inherent properties of MOFs, such as high surface area and tunable porosity, make them excellent candidates for catalytic applications. mdpi.com While 2-methylimidazole itself is a common linker, the incorporation of functional groups like sulfonic acid onto the imidazole ring is an advanced strategy to impart specific catalytic properties, such as Brønsted acidity, directly into the framework.
In the realm of Covalent Organic Frameworks (COFs), researchers have successfully synthesized structures containing both imidazolium (B1220033) and sulfonic acid functionalities. researchgate.net For example, a hydrazone-linked COF, designated COF-Im+-SO3−, was specifically designed to leverage the distinct chemical nature of the basic imidazole group and the acidic sulfonic acid group. researchgate.net This strategic integration creates well-defined charge-separated pathways within the COF's ordered channels. Although primarily investigated for proton conductivity, this design principle demonstrates the feasibility of embedding the core components of this compound into crystalline porous polymers for potential catalytic applications where both acidic sites and specific binding sites are required.
| Framework Type | Specific Example/Component | Key Structural Feature | Primary Application Investigated |
|---|---|---|---|
| MOF (ZIF) | ZIF-8 | Zinc nodes linked by 2-methylimidazole | Gas storage, Catalysis osti.govmdpi.com |
| MOF | TIBM-Cu | Copper centers with 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linkers | CO2 Adsorption mdpi.com |
| COF | COF-Im+-SO3− | Hydrazone-linked framework with imidazole and sulfonic acid groups | Proton Conduction researchgate.net |
Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. Imidazole sulfonic acid derivatives are emerging as promising organocatalysts. The catalytic activity of these molecules often stems from the acidic proton on the imidazole ring, which can activate substrates. mdpi.com When a sulfonic acid group is also present, as in dicationic ionic liquids (DILs) with N-sulfonic acid heads, the Brønsted acidity is significantly enhanced. mdpi.com
Research has shown that imidazolium-based DILs exhibit higher catalytic activity compared to their corresponding monocationic ionic liquids. mdpi.com This enhanced performance is attributed to the bifunctional nature of the salts, where both cationic heads can participate in the catalytic cycle. mdpi.com These compounds have proven effective in reactions such as the cycloaddition of CO2 to epoxides, demonstrating their potential as a sustainable alternative to conventional metal-based catalysts. mdpi.com
Advanced Materials Science Research
The imidazole and sulfonic acid functional groups are key components in the design of new materials with tailored properties for applications in energy and materials engineering.
The combination of a proton-donating group (sulfonic acid) and a proton-accepting and transporting group (imidazole) within the same structure is a highly effective strategy for designing proton-conducting materials. These materials are crucial for applications in proton exchange membrane fuel cells (PEMFCs) and other electrochemical devices.
Research into COFs has led to the development of materials specifically engineered for proton conduction by incorporating both imidazolium and sulfonic acid groups. researchgate.net In the COF-Im+-SO3- framework, the sulfonic acid groups release protons, which are then accepted and transported through the ordered channels via the imidazole groups. This charge separation and organized pathway facilitate efficient proton conduction, highlighting a key application for materials derived from the this compound scaffold.
The imidazole scaffold is a versatile platform for engineering a wide array of functional materials. Its ability to coordinate with metal ions and its potential for chemical modification allow for the creation of materials with diverse properties. iitrpr.ac.in For instance, imidazole-functionalized MOFs have been developed as highly sensitive and selective fluorescent sensors. researchgate.net One such MOF, HBU-168, can detect nitroaromatic compounds like picric acid through a distinct fluorescence response. researchgate.net Furthermore, these imidazole-based frameworks have demonstrated excellent performance as adsorbents for removing organic dyes such as Congo red from water. researchgate.net The synthesis of hybrid compounds containing imidazole cores has also been explored for developing molecules with potential biological activities. nih.gov These examples underscore the broad utility of the imidazole scaffold, a category to which this compound belongs, in the creation of advanced functional materials.
Coordination Chemistry and Metal Complexation Research
This compound is an attractive molecule for ligand design due to its multiple potential coordination sites. The imidazole ring contains nitrogen atoms that can act as electron donors, while the sulfonate group (-SO₃H) provides oxygen atoms capable of coordinating with metal ions. rsc.orgresearchgate.net This bifunctional nature allows it to act as a versatile ligand for a wide range of metal ions.
The design and synthesis of ligands based on imidazole and benzimidazole cores are well-established in coordination chemistry. nih.gov These heterocyclic compounds form stable complexes with various transition metals, including copper, nickel, cobalt, zinc, iron, silver, and manganese. nih.gov The synthesis of such metal complexes typically involves reacting the ligand with a corresponding metal salt in a suitable solvent. The specific metal ion targeted influences the design, as different ions have distinct preferences for coordination numbers and geometries. For example, studies on related sulphonamidobenzimidazoles have demonstrated complex formation with Co(II), Ni(II), and Zn(II) ions in solution. The sulfonate group, in particular, can be a versatile coordinating agent, participating in metal binding in various ways depending on the surrounding chemical environment and the nature of the metal ion. rsc.org
Once synthesized, the metal complexes of ligands like this compound are subjected to extensive structural and spectroscopic characterization to determine their properties and geometry. A combination of analytical techniques is typically employed.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the imidazole ring and the sulfonate group upon complexation provide direct evidence of metal-ligand bond formation. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the ligand and its complexes in solution, confirming the integrity of the ligand framework after coordination. researchgate.net
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the metal center. sciencescholar.us
Mass Spectrometry: Used to confirm the molecular weight and fragmentation pattern of the free ligand and, in some cases, the metal complex. sciencescholar.us
Molar Conductivity and Magnetic Susceptibility: Molar conductivity measurements can distinguish between ionic and non-ionic complexes. sciencescholar.us Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, which is crucial for assigning the geometry of complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.netsciencescholar.us
Through these methods, researchers can confirm the successful synthesis of the desired metal complexes and build a comprehensive understanding of their structural and electronic properties. researchgate.net
The interaction between this compound and a metal ion can be multifaceted. The ligand can coordinate to a metal center in several ways: as a monodentate ligand (binding through one atom), a bidentate chelating ligand (binding through two atoms, likely one nitrogen from the imidazole and one oxygen from the sulfonate group), or as a bridging ligand connecting two or more metal centers. rsc.orgresearchgate.net
Studies on similar molecules show that coordination often occurs through the nitrogen atom of the imidazole ring. researchgate.net The sulfonate group can also directly coordinate to the metal ion through one of its oxygen atoms. rsc.org This dual functionality allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complex. The specific coordination mode depends on factors such as the metal ion's size, charge, and electronic configuration, as well as the reaction conditions like pH and solvent.
The coordination of these ligands to metal ions can result in various geometries, such as octahedral, tetrahedral, or square planar arrangements around the metal center. researchgate.netsciencescholar.us For example, magnetic moment and spectroscopic data for complexes of related benzimidazole derivatives with Co(II), Ni(II), and Cu(II) have suggested the formation of octahedral and tetrahedral structures. researchgate.net Understanding these interactions is fundamental to controlling the structure and, consequently, the chemical and physical properties of the resulting coordination compounds.
Applications in Advanced Analytical Methodologies
In advanced analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the detection of molecules that have poor ionization efficiency or chromatographic retention. nih.gov Small, polar molecules like imidazoles can be challenging to analyze directly. mdpi.com Derivatives of this compound, specifically its sulfonyl chloride form, have emerged as effective derivatization reagents.
The principle involves chemically modifying the target analyte with a tag that enhances its detectability. Imidazole sulfonyl chlorides react with specific functional groups on analyte molecules (e.g., phenols, amines) to form stable sulfonyl derivatives. nih.gov This derivatization accomplishes several goals:
Improves Ionization: The attached imidazole sulfonyl group provides a readily ionizable site, leading to a much stronger signal in the mass spectrometer. For example, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been shown to form derivatives that produce intense positive ions ([M+H]⁺) in electrospray ionization (ESI), significantly lowering detection limits. nih.gov
Increases Specificity: The fragmentation of the derivatized molecule in tandem mass spectrometry (MS/MS) can produce characteristic product ions related to the derivatizing agent. This allows for highly selective and confident identification of the analyte, even in complex biological matrices like serum. nih.govresearchgate.net
Enhances Chromatographic Behavior: Derivatization can alter the polarity of an analyte, improving its retention and peak shape on a reverse-phase chromatography column.
A notable application is the use of 1,2-dimethylimidazole-5-sulfonyl chloride for the sensitive analysis of estradiol (B170435) in human serum. researchgate.net The derivatization of the phenolic hydroxyl group on estradiol with the imidazole sulfonyl tag greatly enhanced the signal in LC-MS/MS analysis, allowing for precise measurement at low concentrations. researchgate.net This demonstrates the significant potential of this class of compounds as powerful tools in modern bioanalytical chemistry.
Role as Spectrophotometric Reagents in Chemical Analysis
Imidazole-containing compounds are utilized in analytical chemistry as reagents for spectrophotometric analysis. Their ability to react with specific analytes to produce a chromophore that absorbs light in the ultraviolet-visible range allows for the quantification of the target substance.
A notable example of this application is the use of imidazole in the spectrophotometric assay of clavulanic acid, a β-lactamase inhibitor. rsc.org The reaction between clavulanic acid and imidazole results in the formation of a stable product, 1-(4-aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole, which exhibits a strong absorbance at a specific wavelength. rsc.org This reaction forms the basis of a quantitative method for determining the concentration of clavulanate. rsc.org
The key steps in this type of assay involve:
Reaction of the analyte with an imidazole-based reagent.
Formation of a product with a distinct and stable absorbance maximum.
Measurement of the absorbance at this specific wavelength.
Calculation of the analyte concentration based on a calibration curve.
While a specific spectrophotometric method utilizing this compound has not been detailed in the literature, its structural components—the imidazole ring and the sulfonic acid group—suggest its potential as a reagent in similar analytical methods. The sulfonic acid moiety could influence the solubility and reactivity of the compound in aqueous solutions, potentially offering advantages in specific analytical contexts.
Environmental Chemistry and Transformation Studies
The environmental fate of N-heterocyclic compounds is a significant area of research, focusing on their persistence, mobility, and transformation in various environmental compartments.
Investigation of Photodegradation Mechanisms in Aquatic Environments
Potential photodegradation pathways for a sulfonated imidazole like this compound could include:
Photooxidation: The imidazole ring is susceptible to attack by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). This can lead to the hydroxylation of the ring and its eventual cleavage.
Desulfonation: The sulfonic acid group can be cleaved from the aromatic ring through photolytic processes. This would result in the formation of 2-methyl-1H-imidazole and sulfate (B86663) ions.
Ring Cleavage: The imidazole ring can be opened through a series of oxidative steps, leading to the formation of smaller, more readily biodegradable organic compounds.
Study of N-Heterocyclic Compound Formation in Environmental Processes
N-heterocyclic compounds, including imidazoles, are present in the environment from both natural and anthropogenic sources. nih.gov While the specific environmental formation of this compound is not well-documented, the synthesis of N-heterocycles is a subject of interest in green chemistry, with a focus on developing environmentally benign synthetic routes. acs.org
The presence of sulfonated organic compounds in the environment can be attributed to their use in various industrial applications, including as dyes, pharmaceuticals, and surfactants. nih.gov The transformation of these primary pollutants can lead to the formation of various degradation products, some of which may be N-heterocyclic compounds. The study of these formation pathways is crucial for understanding the complete environmental lifecycle of these chemicals.
Biochemical Research Applications
The imidazole moiety is a key structural feature in many biologically active molecules, and its derivatives are widely investigated for their interactions with biological systems. ajrconline.org
Modulation of Enzyme Activity and Interactions with Biological Pathways
Imidazole derivatives are known to act as inhibitors for a wide range of enzymes. ajrconline.orgnih.gov This inhibitory activity is often attributed to the ability of the imidazole nitrogen atoms to coordinate with metal ions in the active sites of metalloenzymes or to form hydrogen bonds with key amino acid residues. researchgate.net
Examples of enzyme inhibition by imidazole-containing compounds include:
Cytochrome P450 Enzymes: Many imidazole-based drugs are known to inhibit various isoforms of cytochrome P450, which can lead to significant drug-drug interactions.
Nitric Oxide Synthase (NOS): Certain imidazole derivatives have been shown to be selective inhibitors of neuronal NOS (nNOS), which has implications for the treatment of neurodegenerative diseases. nih.gov
Sirtuins: Some imidazole derivatives have been investigated as potential modulators of sirtuins, a class of enzymes involved in cellular regulation. nih.gov
The presence of both a methyl group and a sulfonic acid group on the imidazole ring of this compound would be expected to influence its binding affinity and selectivity for different enzymes.
Below is a table summarizing the inhibitory activities of various imidazole derivatives against different enzymes:
| Imidazole Derivative | Target Enzyme | Type of Inhibition | Reference |
| Various Imidazoles | Cytochrome P450 | Competitive/Non-competitive | |
| Select Imidazole Derivatives | Neuronal Nitric Oxide Synthase | Selective Inhibition | nih.gov |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Nuclear Sirtuins | Inhibitory Effect | nih.gov |
In Vitro Studies on Interactions with Biomolecules
The interaction of small molecules with biomacromolecules such as proteins and DNA is a cornerstone of drug discovery and molecular biology. Imidazole derivatives have been shown to interact with these biomolecules through various mechanisms. nih.gov
Interactions with Proteins: Imidazole derivatives can bind to proteins through a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal centers. rsc.org The imidazole ring itself can act as a hydrogen bond donor and acceptor. The interaction of imidazole-terpyridine metal complexes with bovine serum albumin has been shown to alter the secondary structure of the protein. rsc.org
Interactions with DNA: The planar structure of the imidazole ring allows for intercalative binding into the DNA double helix. rsc.org Additionally, functional groups on the imidazole ring can interact with the major or minor grooves of DNA. mdpi.com Some 5-nitroimidazole compounds have been shown to covalently bind to DNA following reductive activation. nih.gov The mode of interaction is highly dependent on the nature and position of the substituents on the imidazole ring.
Future Directions and Emerging Research Areas
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency
The synthesis of functionalized imidazoles, including 2-Methyl-1H-imidazole-5-sulfonic acid, is moving towards more efficient, sustainable, and scalable methods. numberanalytics.comacs.org Traditional synthetic routes are often multi-step processes that can be time-consuming and may generate significant waste. nih.gov Emerging research is focused on overcoming these limitations through innovative approaches.
Key areas of development include:
Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, is being explored to improve the efficiency and selectivity of imidazole (B134444) synthesis. numberanalytics.com These methods can facilitate the formation of the imidazole ring and the introduction of various functional groups under milder reaction conditions.
Green Chemistry Approaches: A significant push towards environmentally benign synthetic protocols is evident. numberanalytics.com This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable catalysts to minimize the environmental impact of chemical production. mdpi.com Ultrasonic irradiation is one such green technique that has been shown to enhance reaction rates and improve yields in the synthesis of imidazole derivatives. nih.gov
Continuous Flow Synthesis: Automated microreactor-based continuous flow systems are gaining traction as a means to accelerate the synthesis of complex molecules. acs.orgacs.org This technology offers precise control over reaction parameters, leading to improved yields and purity, and allows for the seamless integration of multiple reaction steps without the need for isolating intermediates. acs.orgresearchgate.net
Novel Reagents and Building Blocks: The development of new reagents, such as imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) for diazo-transfer reactions, provides more stable and safer alternatives to traditional chemicals. manchester.ac.uk
These next-generation methodologies promise to make the synthesis of this compound and its analogs more efficient and environmentally friendly, thereby facilitating their broader application in various scientific and industrial fields.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool in the study and development of novel chemical compounds. For this compound, advanced computational approaches can provide deep insights into its physicochemical properties and potential applications, thereby guiding experimental research.
Future computational research is likely to involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comnih.gov Such calculations can help in understanding the influence of the methyl and sulfonic acid groups on the imidazole ring and in predicting the outcomes of chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. nih.govacs.orgoup.com These simulations can provide information on conformational changes, interactions with other molecules, and transport properties, which is crucial for applications in material science.
Predictive Modeling of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of imidazole derivatives, such as their entropy and enthalpy of formation, based on their molecular structure. researchgate.net These models, often developed using machine learning algorithms, can accelerate the screening of new compounds with desired properties.
Molecular Docking and ADMET Predictions: In the context of potential biological applications, molecular docking studies can predict the binding affinity of this compound to specific biological targets. nih.gov Furthermore, computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in assessing the pharmacological potential of the compound in the early stages of drug discovery. nih.gov
The integration of these computational techniques will not only deepen our understanding of the fundamental properties of this compound but also accelerate the design and discovery of new materials and molecules with tailored functionalities.
Exploration of Novel Material Science Applications and Design Principles
The unique combination of a heterocyclic imidazole ring, a methyl group, and a sulfonic acid group in this compound makes it a promising candidate for a variety of material science applications. Future research will likely focus on harnessing these features to create advanced materials with novel properties.
Emerging application areas include:
Proton-Conducting Materials: The sulfonic acid group can facilitate proton transport, making this compound a potential component in proton exchange membranes for fuel cells. thaiscience.infoscispace.com Imidazole itself is known to participate in proton conduction, and its incorporation into polymer structures is an active area of research. oup.comthaiscience.info
Polymers for Energy Storage: Imidazole derivatives are being investigated for their use in creating materials for energy storage applications. doaj.orgbohrium.comresearchgate.net The dielectric and energy storage performance of epoxy resins, for instance, can be influenced by the choice of imidazole-based curing agents. doaj.orgbohrium.comresearchgate.net
Metal-Organic Frameworks (MOFs): Imidazole and its derivatives can act as ligands in the formation of MOFs. rsc.orgnih.gov The incorporation of this compound into MOF structures could lead to materials with tailored porosity and functionality, potentially for applications in gas storage, catalysis, or as sensors. The presence of both imidazole and sulfonic acid functionalities can enhance charge separation and proton conductivity in covalent organic frameworks (COFs). acs.orgresearchgate.net
Conductive Polymers: The sulfonation of aromatic polymers is a key strategy for creating conductive materials. nih.gov Imidazolium-based sulfonating agents have been shown to be effective in this regard. nih.gov this compound could potentially be used as a monomer or a dopant in the development of new conductive polymer systems.
The design of new materials based on this compound will be guided by a deeper understanding of the structure-property relationships, which can be elucidated through a combination of experimental synthesis and computational modeling.
Interdisciplinary Research Integrating Synthesis, Theoretical Chemistry, and Diverse Applications
The future of research on this compound lies in a highly interdisciplinary approach that bridges the gap between fundamental chemistry and applied sciences. The complex challenges in areas such as energy, environment, and medicine require a collaborative effort that integrates expertise from various fields.
Key aspects of this interdisciplinary approach will include:
Synergy between Synthesis and Theory: The design of new synthetic routes and novel molecules based on this compound will be increasingly informed by theoretical predictions. researchgate.net Computational studies can help in identifying promising synthetic targets and in understanding the mechanisms of chemical reactions, thereby making the synthetic process more efficient and targeted.
Materials Science and Engineering: The development of new materials incorporating this compound will require a close collaboration between chemists, material scientists, and engineers. This will involve not only the synthesis and characterization of these materials but also their fabrication into functional devices and systems.
Biological and Medicinal Chemistry: The potential biological activity of this compound and its derivatives warrants further investigation. nih.gov This will necessitate interdisciplinary research involving synthetic chemists, biochemists, and pharmacologists to explore its therapeutic potential. The imidazole ring is a key component in many biologically active molecules. elsevierpure.comresearchgate.net
By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound, leading to the development of innovative technologies and solutions to pressing societal challenges.
Q & A
Q. How can researchers differentiate between sulfonic acid tautomers in solution-phase studies?
- Methodological Answer : Employ variable-temperature -NMR to observe tautomeric equilibria. Compare chemical shifts with fixed tautomers like 2-phenylbenzimidazole-5-sulphonic acid, where steric effects stabilize one form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
